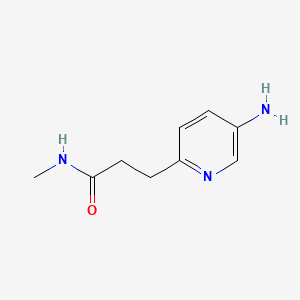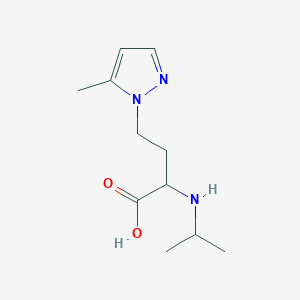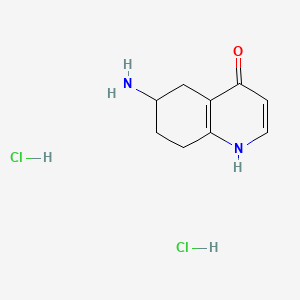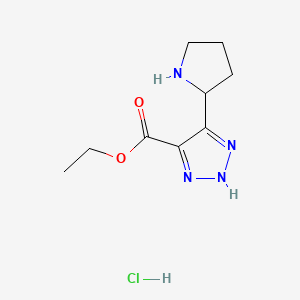amine hydrochloride](/img/structure/B13483467.png)
[(2,3-Difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a difluoromethoxy-substituted phenyl ring attached to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a methoxy-substituted benzyl compound, followed by the introduction of the methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce various amine derivatives.
科学的研究の応用
(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the methylamine group may facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
- (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride
- (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride
- (2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride
Uniqueness
(2,3-Difluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and methylamine groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
特性
分子式 |
C9H12ClF2NO |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
1-(2,3-difluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-5-6-3-4-7(13-2)9(11)8(6)10;/h3-4,12H,5H2,1-2H3;1H |
InChIキー |
YRUXBFXXDVJROJ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C(=C(C=C1)OC)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)


![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)







